D-亮氨酸-甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

D-Leu-Gly has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying peptide synthesis and peptide bond formation . In biology, D-Leu-Gly is used to investigate the structure and function of peptides and proteins, as well as their interactions with other biomolecules . In medicine, D-Leu-Gly and related peptides are studied for their potential therapeutic applications, including their use as drug candidates and as tools for drug delivery .

作用机制

Target of Action

D-Leu-Gly, also known as H-D-LEU-GLY-OH, is a dipeptide that consists of D-Leucine and GlycineDipeptides are known to interact with various receptors and enzymes in the body . For instance, Leu-Gly has been shown to interact with the glycine receptor (GlyR) in the nucleus accumbens (nAc), influencing dopamine levels .

Mode of Action

For instance, they can bind to receptors, altering their conformation and triggering a cascade of intracellular events . They can also act as substrates for enzymes, participating in various biochemical reactions .

Biochemical Pathways

D-Leu-Gly may influence several biochemical pathways. For instance, it has been suggested that Leu-Gly can affect the JNK signaling pathway, which plays a crucial role in cell death and survival . Additionally, dipeptides can participate in peptide bond formation during protein synthesis .

Pharmacokinetics

It’s known that dipeptides can cross the blood-brain barrier (bbb) more efficiently than individual amino acids, potentially enhancing their bioavailability . Furthermore, a study on the transition from warfarin to rivaroxaban mentioned the use of D-Leu-Gly in a chromogenic substrate for the quantification of residual factor Xa activity, suggesting its potential role in drug metabolism .

Result of Action

For instance, they can inhibit oxidative stress, upregulate antioxidant proteins, and downregulate pro-apoptotic markers .

Action Environment

The action of D-Leu-Gly can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and activity of dipeptides . Moreover, the presence of other molecules can influence the binding of dipeptides to their targets .

生化分析

Biochemical Properties

D-Leu-Gly participates in biochemical reactions involving enzymes and proteins. For instance, it has been found to interact with a D-stereoselective aminopeptidase (DamA) from Aspergillus oryzae . This enzyme prefers D-Leu-Gly as a substrate, indicating a specific interaction between them .

Cellular Effects

The effects of D-Leu-Gly on cellular processes are complex and multifaceted. For example, glycine, one of the constituents of D-Leu-Gly, has been shown to confer neuroprotection against oxidative stress-induced neurodegeneration and memory impairment by upregulating antioxidant proteins . This suggests that D-Leu-Gly may influence cell function through its constituent amino acids.

Molecular Mechanism

The molecular mechanism of D-Leu-Gly involves interactions at the molecular level. For instance, the formation of peptides like D-Leu-Gly involves the application of the amide synthesis reaction . The amine end of an amino acid reacts with the carboxyl end of another amino acid, forming an amide bond and a molecule of water .

Temporal Effects in Laboratory Settings

Studies on similar dipeptides suggest that they may exhibit stability and long-term effects on cellular function .

Metabolic Pathways

D-Leu-Gly is likely involved in metabolic pathways related to the metabolism of its constituent amino acids, D-leucine and glycine. For instance, leucine is a branched-chain amino acid that plays a significant role in protein and energy metabolism .

Transport and Distribution

Studies on similar peptides suggest that they may be transported and distributed via various mechanisms, including active transport and diffusion .

Subcellular Localization

Proteins and peptides often localize to specific compartments or organelles within the cell based on targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Leu-Gly typically involves the formation of a peptide bond between D-leucine and glycine. This can be achieved through standard peptide synthesis techniques, which often involve the use of protecting groups to prevent unwanted side reactions . One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of D-Leu-Gly may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides . SPPS involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the final peptide product . This method is widely used in the pharmaceutical industry for the production of various peptides.

化学反应分析

Types of Reactions: D-Leu-Gly can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Hydrolysis of the peptide bond can occur under acidic or basic conditions, leading to the formation of D-leucine and glycine . Oxidation reactions may involve the modification of the amino acid side chains, while substitution reactions can occur at the amino or carboxyl termini of the peptide .

Common Reagents and Conditions: Common reagents used in the reactions of D-Leu-Gly include acids and bases for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and nucleophiles for substitution reactions . The specific conditions for these reactions depend on the desired outcome and the stability of the peptide under the reaction conditions.

Major Products Formed: The major products formed from the reactions of D-Leu-Gly depend on the type of reaction. Hydrolysis typically yields D-leucine and glycine, while oxidation and substitution reactions can produce a variety of modified peptides and amino acids .

相似化合物的比较

D-Leu-Gly can be compared to other dipeptides and small peptides, such as L-leucylglycine and L-alanylglycine . These compounds share similar structural features but differ in their stereochemistry and specific amino acid residues . The unique properties of D-Leu-Gly, such as its stability and reactivity, make it distinct from other similar compounds . Additionally, the use of D-leucine in D-Leu-Gly can confer different biological activities compared to peptides containing L-leucine .

List of Similar Compounds:- L-leucylglycine

- L-alanylglycine

- D-alanylglycine

- L-valylglycine

属性

IUPAC Name |

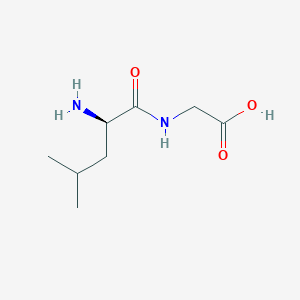

2-[[(2R)-2-amino-4-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESXFEZIFXFIQR-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)

![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)

![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)